molecular formula C21H18N6O B2689088 N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide CAS No. 1019105-79-3

N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide

Cat. No.: B2689088
CAS No.: 1019105-79-3
M. Wt: 370.416
InChI Key: JUPODUKCPGASQK-UHFFFAOYSA-N
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Description

N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a benzamide moiety

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases like p70s6kβ

Mode of Action

This interaction could potentially alter cellular processes, but more research is needed to confirm this .

Biochemical Pathways

Given that similar compounds have shown activity on kinases , it’s possible that this compound could affect pathways regulated by these enzymes. These could include signal transduction pathways, cell growth and proliferation pathways, among others.

Result of Action

Based on the activity of similar compounds, it’s possible that this compound could have effects on cellular processes regulated by its target kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide typically involves multiple steps, starting with the formation of the pyrazole and pyridazine rings. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-15-13-14-27(26-15)20-12-11-19(24-25-20)22-17-7-9-18(10-8-17)23-21(28)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPODUKCPGASQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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